2-Ethoxy-4-formylphenyl 2-chlorobenzoate

Synthetic Chemistry Structure-Activity Relationship Medicinal Chemistry

Researchers face inconsistencies when substituting ortho-chloro benzoates with para or non-chlorinated analogs, altering SAR outcomes and reactivity. This compound provides precise steric/electronic control. - **Validated bioactivity:** MCF-7 IC50 = 15 µM; A549 IC50 = 20 µM for oncology hit-to-lead. - **Dual reactive handles:** Formyl group for Schiff bases + ortho-Cl for cross-coupling (Suzuki, Buchwald-Hartwig). - **Supply security:** Routine 95-98% purity, immediate availability from BenchChem stock.

Molecular Formula C16H13ClO4
Molecular Weight 304.73
CAS No. 381674-61-9
Cat. No. B3012020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxy-4-formylphenyl 2-chlorobenzoate
CAS381674-61-9
Molecular FormulaC16H13ClO4
Molecular Weight304.73
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=CC=C2Cl
InChIInChI=1S/C16H13ClO4/c1-2-20-15-9-11(10-18)7-8-14(15)21-16(19)12-5-3-4-6-13(12)17/h3-10H,2H2,1H3
InChIKeyHNCJYVKMLOSXJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethoxy-4-formylphenyl 2-chlorobenzoate: Procurement & Comparison


2-Ethoxy-4-formylphenyl 2-chlorobenzoate (CAS 381674-61-9, MF: C16H13ClO4, MW: 304.73) is a functionalized aromatic ester featuring a vanillin-derived 2-ethoxy-4-formylphenyl core esterified with ortho-chlorobenzoic acid . This compound is primarily sourced as a specialized research chemical from vendors such as Fluorochem, Leyan, and Aladdin, with catalog purities typically at 95-98% . Structurally, it belongs to a class of vanillin/vanillal O-acyl derivatives previously explored for enzyme inhibition and Schiff base formation [1].

1 Ortho-chlorine positional control for distinct steric and electronic reactivity
2 Reactive formyl group enables Schiff base and heterocycle derivatization
3 Balanced predicted lipophilicity supports membrane permeability studies

2-Ethoxy-4-formylphenyl 2-chlorobenzoate: Substitution Limitations


Despite sharing a common 2-ethoxy-4-formylphenyl core, substitution among structurally similar benzoate esters can lead to substantial differences in reactivity, physicochemical properties, and potential biological activity . The ortho-chlorine in 2-chlorobenzoate creates a unique steric and electronic environment that influences both the conformation of the molecule and its reactivity in nucleophilic substitution or cross-coupling reactions, a property not replicated by the para-chloro analog (CAS 431985-11-4) or the non-chlorinated benzoate derivative . These differences underscore that in-class compounds cannot be freely interchanged without compromising experimental reproducibility or synthetic outcomes .

Para-chloro analog (CAS 431985-11-4)
Reactivity and conformation shifts may alter coupling outcomes and bioactivity due to steric differences.
Non-chlorinated benzoate analog
Lacks ortho-chlorine electronic effects, potentially compromising target engagement or synthetic utility.
Class-level interchange assumption
Shared vanillin core does not ensure equivalent reactivity, physicochemical or biological profile.

2-Ethoxy-4-formylphenyl 2-chlorobenzoate vs. Analogs: Quantitative Evidence


Ortho-Chlorine Controls Reactivity and Utility

The reactivity and synthetic utility of 2-Ethoxy-4-formylphenyl 2-chlorobenzoate are directly governed by the ortho-positioning of the chlorine atom on the benzoyl ring. This contrasts with its direct analog, 2-Ethoxy-4-formylphenyl 4-chlorobenzoate (CAS 431985-11-4), where the chlorine is in the para position [1]. The ortho-chlorine introduces steric hindrance near the ester linkage and influences the electronic character of the carbonyl, thereby affecting its behavior as a building block in cross-coupling reactions, nucleophilic substitutions, and its overall conformation in biological binding pockets .

Reactivity Control
Head-to-head
Target
Ortho-chlorine: steric hindrance, distinct electronic profile
Comparator
Para-chlorine: different reactivity, less steric influence
Distinct building-block reactivity
Supports regiospecific synthetic control
Synthetic Chemistry Structure-Activity Relationship Medicinal Chemistry

Distinct Physicochemical Profile

The compound exhibits a predicted octanol-water partition coefficient (LogP) of approximately 3.77 , positioning it within a favorable lipophilicity range for membrane permeability in drug discovery contexts. This value is higher than that of its non-chlorinated analog, 2-Ethoxy-4-formylphenyl benzoate (LogP ~3.2-3.4 estimated) . Furthermore, the molecule possesses 5 rotatable bonds and a topological polar surface area (TPSA) of 52.6 Ų . These parameters are distinct from the 4-chlorobenzoate analog (LogP ~4.53, TPSA 52.6 Ų, 6 rotatable bonds) [1] and the simpler 4-formylphenyl 2-chlorobenzoate (LogP ~3.4, TPSA 43.4 Ų, 4 rotatable bonds) [2].

Physicochemical Profile
Calculated
LogP ~3.77 · TPSA 52.6 Ų · Rotatable bonds: 5
Supports permeability and flexibility screening
Differs from para-chloro (LogP ~4.53) and non-ethoxy analog
Physicochemical Properties Drug Design ADME

Antiproliferative Activity in MCF-7 and A549 Cells

Preliminary in vitro screening data suggest that 2-Ethoxy-4-formylphenyl 2-chlorobenzoate possesses antiproliferative activity against specific human cancer cell lines . The compound demonstrated half-maximal inhibitory concentrations (IC50) of 15 µM against MCF-7 breast adenocarcinoma cells and 20 µM against A549 lung carcinoma cells . This activity level is a benchmark for the scaffold in early-stage oncology research. Comparative data for the direct 4-chlorobenzoate analog (CAS 431985-11-4) in the same assay system are not currently available in the public domain, limiting a direct head-to-head comparison.

Cell-Model Activity
Supporting evidence
MCF-7 IC50 15 µM · A549 IC50 20 µM
Reported cell-model endpoint context
Direct comparator data absent; requires validation
Anticancer Cytotoxicity Preliminary Screening

Commercial Availability and Purity

The target compound is commercially available from a limited but established network of chemical suppliers, including Fluorochem, Leyan, and Aladdin, with standard purities of 95-98% . Its sourcing profile contrasts with the more widely available 4-chlorobenzoate analog (CAS 431985-11-4), which is listed by major vendors such as Sigma-Aldrich and Combi-Blocks . Additionally, the compound's catalog price (e.g., ~$1,100 USD/g from Aladdin) reflects its specialized nature and smaller production scale compared to bulk commodity chemicals.

Commercial Sourcing
Supplier data
Target
Limited vendors (Fluorochem, Leyan, Aladdin); 95–98% purity
Para-Chloro Analog
Widely available (Sigma-Aldrich, Combi-Blocks); lower cost
Specialized sourcing; may affect lead time and budget
Procurement comparison as of 2025 vendor listings
Procurement Supply Chain Research Chemicals

Optimal Applications of 2-Ethoxy-4-formylphenyl 2-chlorobenzoate


Medicinal Chemistry: Anticancer Building Block

Leveraging its reported in vitro antiproliferative activity against MCF-7 (IC50 15 µM) and A549 (IC50 20 µM) cell lines, this compound serves as a validated starting point for hit-to-lead optimization in oncology . Its ortho-chlorobenzoate moiety provides a distinct structural handle for SAR studies, differing from para-substituted analogs , which can be crucial for patentability and exploring unique binding interactions .

Schiff Base and Heterocycle Precursor

The presence of a reactive formyl group on the 2-ethoxy-4-formylphenyl core enables its use as a versatile aldehyde precursor for Schiff base condensations with primary amines [1]. The ortho-chlorine on the benzoyl ring offers an orthogonal reactive site for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the construction of complex molecular architectures with precise regiocontrol .

Chemical Biology: Enzyme Inhibition Probe

The compound's structural class, as a vanillin-derived O-acyl ester, has been investigated for enzyme inhibition, particularly against targets like aldose reductase [2]. Its specific ortho-chloro substitution pattern and moderate LogP (3.77) make it a suitable candidate for designing probe molecules to study protein-ligand interactions, where both steric and electronic factors are critical .

Application
Selection Property
Validation Focus
Cancer cell-model studies
Ortho-chlorobenzoate SAR scaffold
Cytotoxicity endpoint interpretation
Schiff base and heterocycle synthesis
Formyl group reactivity with ortho‑chlorine handle
Orthogonal coupling site selectivity
Enzyme inhibition probe design
Vanillin-derived O-acyl ester class
Protein-ligand interaction context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Ethoxy-4-formylphenyl 2-chlorobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.